Lipophilicity & BBB Penetration vs. GABA
The methyl ester modification increases the lipophilicity of Methyl 4-aminobutanoate compared to its parent compound, GABA. This increase in lipophilicity is a key factor enabling its ability to cross the blood-brain barrier. In vivo studies have confirmed that after intracardiac administration to rats, GABA methyl ester (GME) is able to cross the blood-brain barrier, whereas GABA itself is known to have very limited passive diffusion across this barrier .
| Evidence Dimension | Blood-Brain Barrier Penetration |
|---|---|
| Target Compound Data | Crosses the blood-brain barrier after intracardiac administration in rats. |
| Comparator Or Baseline | γ-Aminobutyric acid (GABA) has negligible passive diffusion across the blood-brain barrier. |
| Quantified Difference | Qualitative difference: Methyl ester enables CNS penetration, GABA does not. |
| Conditions | In vivo rat model; compound administered via intracardiac injection. |
Why This Matters
This property is essential for researchers developing CNS-active GABA prodrugs or studying central GABAergic mechanisms, as it allows for systemic administration to achieve brain exposure, a feat not possible with GABA itself.
